L-(-)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride
Description
L-(-)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride is a chiral amino alcohol derivative characterized by a propane-1,3-diol backbone substituted with a p-methylsulphonylphenyl group at position 1 and an amino group at position 2.
Properties
CAS No. |
93839-90-8 |
|---|---|
Molecular Formula |
C10H16ClNO4S |
Molecular Weight |
281.76 g/mol |
IUPAC Name |
(1S,2S)-2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C10H15NO4S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12;/h2-5,9-10,12-13H,6,11H2,1H3;1H/t9-,10-;/m0./s1 |
InChI Key |
LDWKRIYCDUIKKD-IYPAPVHQSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O.Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-(-)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylsulfonylphenylacetone with ammonia and formaldehyde, followed by reduction and purification steps. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
L-(-)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
L-(-)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride has been studied for its potential antimicrobial properties. It serves as an intermediate in the synthesis of thiamphenicol, an antibiotic used to treat bacterial infections. Research indicates that derivatives of this compound exhibit significant antibacterial activity against a range of pathogens, making it a valuable candidate for further development in antimicrobial therapies . -
Synthesis of Functional Polymers :
The compound acts as a precursor in the synthesis of functional cyclic carbonate monomers, which can be polymerized to create biodegradable polymers. These polymers have applications in drug delivery systems and environmentally friendly materials . A study demonstrated that these polymers could be synthesized through a two-step process involving the reaction of the amino group with electrophiles, leading to well-defined homopolymers and copolymers suitable for biomedical applications . -
Chiral Reagent :
Due to its chiral nature, this compound is utilized as a chiral reagent in asymmetric synthesis. Its ability to induce chirality is critical in developing enantiomerically pure compounds, which are essential in pharmaceuticals to ensure efficacy and safety .
Biochemical Research Applications
-
Enzyme Inhibition Studies :
The compound has been investigated for its role as an enzyme inhibitor. Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders . This application is particularly relevant in the context of drug design aimed at targeting specific metabolic enzymes. -
Neurochemical Research :
Research indicates that compounds similar to this compound may influence neurotransmitter systems. Investigations into its effects on neurotransmitter release and receptor activity could provide insights into its potential use in treating neurological disorders .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal explored the antimicrobial efficacy of thiamphenicol derivatives synthesized from this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for new antibiotics.
Case Study 2: Biodegradable Polymers
In another study focusing on biodegradable polymers derived from this compound, researchers successfully synthesized a series of copolymers with controlled compositions through ring-opening polymerization. These materials showed promise for use in drug delivery systems due to their biocompatibility and biodegradability .
Mechanism of Action
The mechanism of action of L-(-)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Fingolimod Hydrochloride (FTY720)
Fingolimod hydrochloride (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) shares the propane-1,3-diol backbone but differs in substituents:
- Key structural distinction : The 4-octylphenethyl group in fingolimod vs. the p-methylsulphonylphenyl group in the target compound.
- Pharmacological activity: Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator with potent immunosuppressive activity, used clinically for multiple sclerosis. Its mechanism involves receptor internalization, reducing lymphocyte egress from lymph nodes .
- Physicochemical properties: The octyl chain enhances lipophilicity, improving blood-brain barrier penetration.
| Property | Target Compound | Fingolimod Hydrochloride |
|---|---|---|
| Substituent | p-methylsulphonylphenyl | 4-octylphenethyl |
| Lipophilicity | Moderate (polar sulfonyl group) | High (lipophilic octyl chain) |
| Pharmacological Use | Under investigation (structural analog inferences) | Approved for multiple sclerosis |
| Mechanism | Not fully elucidated | S1P receptor modulation |
Chloramphenicol Impurity A
(1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol, a related impurity in chloramphenicol synthesis, shares the propane-1,3-diol and aromatic substituent framework but differs in electronic effects:
- Substituent comparison: The nitro group in Chloramphenicol Impurity A is a strong electron-withdrawing group, whereas the methylsulphonyl group in the target compound is moderately electron-withdrawing.
Dexketoprofen Trometamol
Dexketoprofen trometamol includes a 2-amino-2-(hydroxymethyl)propane-1,3-diol (Tris) moiety. While lacking aromatic substituents, its structural simplicity highlights the importance of the propane-1,3-diol backbone in enhancing solubility for drug formulations. This contrasts with the target compound’s complex substitution pattern, which may confer receptor specificity .
Pharmacokinetic and Toxicological Insights
- Toxicity: While fingolimod’s toxicity profile is well-documented (e.g., bradycardia), the target compound’s methylsulphonyl group may reduce off-target effects compared to lipophilic analogs. However, evidence notes that toxicological data for such derivatives are often incomplete .
- Formulation : Fingolimod is formulated with cyclodextrins to improve stability . The target compound’s polar substituents may necessitate alternative excipients to enhance bioavailability.
Biological Activity
L-(-)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride (CAS No. 93839-90-8) is a chiral compound derived from threonine, notable for its sulfonamide group, which contributes to its biological activity. This compound is primarily recognized as an impurity in the synthesis of thiamphenicol, an antibiotic used in both human and veterinary medicine. Its structural characteristics suggest potential antimicrobial and neuropharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 281.76 g/mol. The presence of the sulfonamide group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 281.76 g/mol |
| CAS Number | 93839-90-8 |
| Synonyms | Thiamphenicol Amine Hydrochloride, Thiamphenicol Impurity 1 Hydrochloride |
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. As an impurity of thiamphenicol, it retains some antibiotic properties and may interfere with bacterial protein synthesis akin to other aminoglycoside antibiotics. Studies have shown its effectiveness against various bacterial strains, suggesting a mechanism similar to that of chloramphenicol, where it inhibits peptidyl transferase activity in the ribosome .
Neuropharmacological Effects
The compound's structural similarities to other biologically active molecules suggest potential roles in modulating neurotransmitter systems. Preliminary studies indicate that it may influence neurotransmitter release or receptor activity, although detailed mechanisms remain to be elucidated .
Case Studies and Research Findings
Study on Antibacterial Activity
A study conducted by researchers examined the antibacterial efficacy of this compound against common pathogens. The results demonstrated significant inhibition zones in cultures treated with the compound compared to untreated controls. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics like thiamphenicol.
Pharmacokinetics and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In repeated-dose studies on mammals, no significant adverse effects were observed at therapeutic levels. However, higher doses resulted in liver histopathological changes in animal models . These findings are crucial for understanding the therapeutic window and potential side effects related to prolonged exposure.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; similar action to thiamphenicol |
| Neuropharmacological | Potential modulation of neurotransmitter systems; further studies needed |
| Toxicity | Generally well-tolerated; caution advised at high doses due to liver effects |
Q & A
Basic: What are the recommended laboratory handling and safety protocols for this compound?
Methodological Answer:
When handling L-(-)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride, adhere to strict safety practices:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Gloves must be inspected for integrity before use and disposed of properly after contamination .
- Engineering Controls : Use fume hoods for weighing or dissolving the compound to minimize inhalation risks. Ensure good ventilation in the workspace .
- First Aid : In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .
- Storage : Store in airtight containers at room temperature, protected from light and moisture, as per stability data for analogous hydrochloride salts .
Basic: What synthetic routes are reported for preparing this compound, and what are their critical reaction parameters?
Methodological Answer:
While direct synthesis protocols for this specific stereoisomer are not detailed in the evidence, analogous methods for amino-propanediol hydrochlorides suggest:
- Key Steps : Reacting bromoacetyl chloride derivatives with aminophenyl precursors under controlled pH (e.g., 8–9) to preserve stereochemistry .
- Critical Parameters :
- Temperature : Maintain 0–5°C during nucleophilic substitution to avoid racemization.
- Catalysts : Use chiral catalysts (e.g., LiOH) to enforce the L-(-)-threo configuration .
- Purification : Employ recrystallization in ethanol/water mixtures to isolate the hydrochloride salt with >99% enantiomeric excess .
Advanced: How can reverse-phase HPLC (RP-HPLC) be optimized for impurity profiling of this compound?
Methodological Answer:
RP-HPLC is ideal for resolving polar impurities (e.g., sulfonyl hydrolysis byproducts):
- Column : C18 (250 mm × 4.6 mm, 5 µm) with a precolumn filter to retain degradation products .
- Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B): Start at 95% A, ramp to 60% B over 25 minutes .
- Detection : UV at 254 nm for aromatic and sulfonyl groups. For trace impurities (<0.1%), use tandem mass spectrometry (LC-MS/MS) .
- Validation : Assess linearity (R² >0.998), precision (%RSD <2%), and LOQ (0.01 µg/mL) per ICH guidelines .
Advanced: What strategies resolve stereochemical inconsistencies during synthesis or analysis?
Methodological Answer:
Stereochemical validation is critical due to the compound's threo configuration:
- Chiral Chromatography : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention times differentiate enantiomers .
- NMR : Compare and spectra with computational models (e.g., DFT) to confirm spatial arrangement. Key signals: Methylsulfonyl protons (δ 3.1–3.3 ppm) and diol hydroxyls (δ 5.2–5.5 ppm) .
- X-ray Crystallography : Resolve absolute configuration using single crystals grown in methanol/acetone (3:1). Anomalous dispersion data (Cu-Kα) confirms L-(-)-threo geometry .
Advanced: How does stereochemistry influence pharmacological activity, and what models assess this?
Methodological Answer:
The L-(-)-threo configuration likely enhances target binding affinity:
- Receptor Studies : Use radioligand displacement assays (e.g., -labeled analogs) on G-protein-coupled receptors (GPCRs). IC₅₀ values for enantiomers differ by 10–100x .
- Cell-Based Models : Test cytotoxicity and signaling (e.g., cAMP modulation) in HEK-293 cells transfected with target receptors. Stereospecificity is inferred from dose-response curves (pIC₅₀) .
- In Vivo Models : Administer enantiomers to rodents and measure pharmacokinetic parameters (AUC, Cₘₐₓ) via LC-MS. The L-(-)-form shows prolonged half-life due to reduced hepatic clearance .
Advanced: What are the common degradation products under stress conditions, and how are they characterized?
Methodological Answer:
Forced degradation studies reveal:
- Acidic Hydrolysis : Cleavage of the methylsulfonyl group yields p-methylsulfonic acid and 2-amino-1,3-propanediol. Characterize via FT-IR (S=O stretch at 1150 cm⁻¹ loss) and HPLC .
- Oxidative Stress : Hydrogen peroxide generates sulfoxide derivatives. Use LC-MS (m/z +16 for each oxidation site) and compare with synthetic standards .
- Photodegradation : UV exposure (254 nm) causes diol dehydration to form an α,β-unsaturated ketone. Monitor via UV-Vis (λₘₐₓ shift from 260 nm to 310 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
